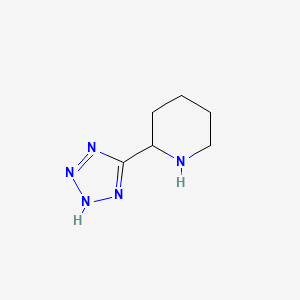
2-(1H-tetrazol-5-yl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazoles are a class of synthetic organic compounds that contain a five-member ring of four nitrogen atoms and one carbon atom . The term “tetrazole” refers to the particular parent compound, H2C2N4, which is a white crystalline solid .
Synthesis Analysis
Tetrazoles can be synthesized through several methods, including the reaction of nitriles with azide salts or the reaction of azides with isocyanates .Molecular Structure Analysis
The tetrazole ring is planar and aromatic, allowing it to participate in various chemical reactions . It can act as a bioisostere for the carboxylate group, making tetrazole derivatives useful in medicinal chemistry .Chemical Reactions Analysis
Tetrazoles can undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
Tetrazoles are generally stable compounds that are resistant to reduction and hydrolysis . They have high nitrogen content, making them useful in the development of energetic materials .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
112626-52-5 |
|---|---|
Molecular Formula |
C6H11N5 |
Molecular Weight |
153.19 g/mol |
IUPAC Name |
2-(2H-tetrazol-5-yl)piperidine |
InChI |
InChI=1S/C6H11N5/c1-2-4-7-5(3-1)6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11) |
InChI Key |
OYVXVWHWYZMSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



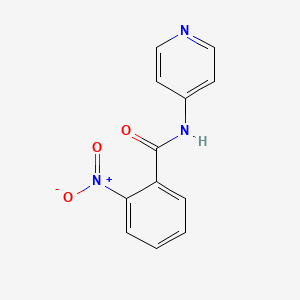
![2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B8270235.png)
![[1R-[1alpha,5alpha,6(R)]]-alpha-(1-methylethenyl)-3-(4-methylphenyl)-7-oxo-4-Oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic acid diphenylmethyl ester](/img/structure/B8270241.png)
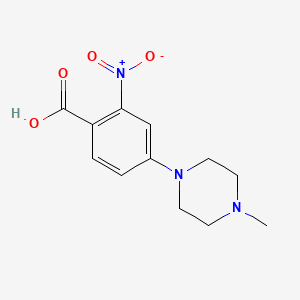
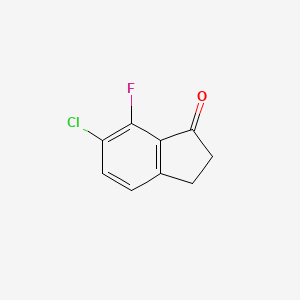
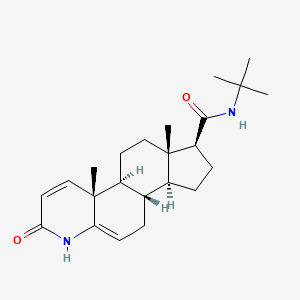



![6,7,8,9-Tetrahydro-5H-pyrimido[4,5-b]indol-4-ol](/img/structure/B8270292.png)
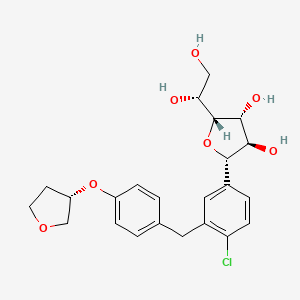
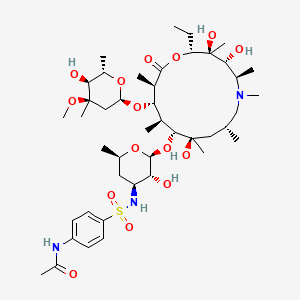

![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B8270341.png)